Product packaging for 2-Methylthieno[2,3-b][1]benzothiophene(Cat. No.:)

2-Methylthieno[2,3-b][1]benzothiophene

Cat. No.: B371041
M. Wt: 204.3g/mol
InChI Key: ZJSOZBWBRZJFFQ-UHFFFAOYSA-N
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Description

Overview of Fused Sulfur Heterocycles in Chemical Sciences

Fused sulfur heterocycles are a class of organic compounds characterized by the presence of at least one sulfur atom within a ring system that is fused to another aromatic or heteroaromatic ring. These compounds are of considerable interest in the chemical sciences due to their unique electronic and structural properties. The incorporation of sulfur atoms into a fused ring system can significantly influence the molecule's aromaticity, electron-donating or -accepting capabilities, and intermolecular interactions. This has led to their exploration in a wide range of applications, from medicinal chemistry to materials science. chemeo.comrsc.org In the realm of materials, fused sulfur heterocycles are key components in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs), owing to their potential for high charge carrier mobility and tunable electronic properties. researchgate.netresearchgate.net

Structural Isomerism within the Thieno[x,y-b]chemeo.combenzothiophene Framework

The thieno[x,y-b] chemeo.combenzothiophene (B83047) framework is a prime example of the structural diversity achievable within fused sulfur heterocycles. This system consists of a thiophene (B33073) ring fused to a benzo[b]thiophene moiety. The "thieno" part of the name indicates the thiophene ring, while " chemeo.combenzothiophene" refers to the benzo[b]thiophene unit, where the " chemeo.com" denotes that the sulfur atom is at the 1-position of the benzothiophene system. The "[x,y-b]" designation specifies the face of the thiophene ring that is fused to the 'b' face (the 2,3-face) of the benzothiophene.

The nomenclature of thienobenzothiophenes can be complex due to the various possible fusion patterns between the thiophene and benzo[b]thiophene rings. The two most common and stable isomers are thieno[2,3-b] chemeo.combenzothiophene and thieno[3,2-b] chemeo.combenzothiophene.

Thieno[2,3-b] chemeo.combenzothiophene: In this isomer, the fusion occurs between the 2- and 3-positions of the thiophene ring and the 'b' face of the benzothiophene.

Thieno[3,2-b] chemeo.combenzothiophene: Here, the fusion is between the 3- and 2-positions of the thiophene ring and the 'b' face of the benzothiophene.

These isomers exhibit different electronic and physical properties due to the different arrangement of the sulfur atoms and the resulting changes in the electronic structure of the molecule. The stability and properties of these isomers are a subject of ongoing research, with the [3,2-b] isomer often being more extensively studied in the context of organic electronics due to its favorable charge transport characteristics. rsc.org

This article centers on a specific derivative of the thieno[2,3-b] chemeo.combenzothiophene system: 2-Methylthieno[2,3-b] chemeo.combenzothiophene . In this compound, a methyl group is substituted at the 2-position of the thieno[2,3-b] chemeo.combenzothiophene core. The presence and position of this methyl group can influence the molecule's solubility, crystal packing, and electronic properties, making it a distinct chemical entity with its own set of characteristics and reactivity. The CAS number for this compound is 31749-27-6.

Historical Context and Early Research Milestones

The foundational work on the synthesis of the thieno[2,3-b] chemeo.combenzothiophene and thieno[3,2-b] chemeo.combenzothiophene systems was reported in 1970 by N. B. Chapman and R. M. Scrowston. chemeo.com Their research detailed the preparation of these parent heterocycles and several of their derivatives. A key synthetic route they established involved the condensation of benzo[b]thiophen-2-thiol or benzo[b]thiophen-3-thiol with α-haloketones or α-haloacetals, followed by cyclization. chemeo.com

Specifically for the synthesis of the thieno[2,3-b] chemeo.combenzothiophene skeleton, they utilized benzo[b]thiophen-3-thiol as a starting material. The reaction of this thiol with chloroacetone, for instance, followed by cyclization with a dehydrating agent like polyphosphoric acid, yielded 2-methylthieno[2,3-b] chemeo.combenzothiophene. chemeo.com This early work laid the groundwork for future investigations into the chemistry and potential applications of this class of compounds. Subsequent research by the same group explored the substitution reactions of these heterocycles, including the behavior of 2-methylthieno[2,3-b] chemeo.combenzothiophene in reactions such as bromination and acetylation.

Significance in Contemporary Chemical Research

In recent years, the thienobenzothiophene framework has gained significant attention, particularly in the field of materials science. Derivatives of both thieno[2,3-b] chemeo.combenzothiophene and thieno[3,2-b] chemeo.combenzothiophene are being actively investigated as organic semiconductors for applications in organic field-effect transistors (OFETs). researchgate.netresearchgate.net The rigid, planar structure of the fused ring system, combined with the presence of sulfur atoms, facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

While much of the contemporary focus has been on the [3,2-b] isomer and its derivatives due to their demonstrated high performance in electronic devices, the [2,3-b] isomer and its substituted analogues like 2-methylthieno[2,3-b] chemeo.combenzothiophene remain important for fundamental studies of structure-property relationships. Understanding how the isomeric structure and substitution patterns influence the electronic properties, stability, and solid-state packing is essential for the rational design of new and improved organic electronic materials.

Chemical Compound Data

Compound NameStructure
2-Methylthieno[2,3-b] chemeo.combenzothiophene
Thieno[2,3-b] chemeo.combenzothiophene
Thieno[3,2-b] chemeo.combenzothiophene
Benzo[b]thiophene
Benzo[b]thiophen-2-thiol
Benzo[b]thiophen-3-thiol
Chloroacetone
Polyphosphoric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8S2 B371041 2-Methylthieno[2,3-b][1]benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8S2

Molecular Weight

204.3g/mol

IUPAC Name

2-methylthieno[2,3-b][1]benzothiole

InChI

InChI=1S/C11H8S2/c1-7-6-9-8-4-2-3-5-10(8)13-11(9)12-7/h2-6H,1H3

InChI Key

ZJSOZBWBRZJFFQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)SC3=CC=CC=C32

Canonical SMILES

CC1=CC2=C(S1)SC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Annulation and Cyclization Reactions

Direct annulation and cyclization reactions are fundamental strategies for constructing the thieno[2,3-b] nih.govbenzothiophene (B83047) core. These methods often involve building the second thiophene (B33073) ring onto a pre-existing benzothiophene scaffold or constructing both heterocyclic rings in a concerted or sequential manner.

Rearrangement Protocols for Thienobenzothiophene Formation

Rearrangement reactions offer unique pathways to complex heterocyclic systems. While specific protocols for the direct synthesis of 2-Methylthieno[2,3-b] nih.govbenzothiophene via rearrangement are not extensively documented, related methodologies suggest potential routes. For instance, domino approaches involving the rearrangement of substrates like 2-alkynylbenzaldoximes have been utilized in the synthesis of other complex heterocycles and could be adapted for thienobenzothiophene formation. acs.org Another established method involves the cyclization of β-(3- or 2-benzo[b]thienyl)-α-mercaptoacrylic acids using iodine, which proceeds to form the thieno[2,3-b] nih.govbenzothiophene-2-carboxylic acid. rsc.org Subsequent decarboxylation and functionalization could potentially yield the target methyl derivative.

A general strategy involves preparing benzo[b]thiophen-3-thiol, which can be condensed with reagents like 3-chlorobutan-2-one. rsc.org The resulting intermediate can then be cyclized, often using polyphosphoric acid, to furnish the thieno[2,3-b] nih.govbenzothiophene skeleton. rsc.org Introduction of the methyl group at the 2-position would depend on the specific chloro-ketone used in the condensation step.

Fiesselmann Thiophene Synthesis and its Adaptations

The Fiesselmann thiophene synthesis is a powerful method for constructing thiophene rings, which can be adapted to build the thieno[2,3-b] nih.govbenzothiophene system. wikipedia.orgyoutube.com The classical Fiesselmann reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org

Adaptations of this synthesis are particularly useful for creating fused thiophene systems. A common strategy begins with a substituted benzothiophene. For example, a 3-chlorobenzo[b]thiophene-2-carboxylate can be reacted with methyl thioglycolate in the presence of a base like potassium tert-butoxide. nih.gov This reaction constructs the second thiophene ring, yielding a substituted benzo[b]thieno[2,3-d]thiophene derivative. researchgate.net To obtain the specific 2-methyl isomer, one would start with a 2-chlorobenzo[b]thiophene derivative and react it with a thioglycolate equivalent that can introduce the methyl group at the desired position.

Reactants Conditions Product Type Reference(s)
3-Chlorobenzothiophene-2-carboxylates, Methyl thioglycolatePotassium tert-butoxide, THF3-Hydroxybenzo[b]thieno[2,3-d]thiophene-2-carboxylates nih.gov
α,β-acetylenic esters, Thioglycolic acid estersBase3-Hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org
Cyclic β-ketoester, Thioglycolic acidSodium alcoholateCyclized thiophene adduct wikipedia.org

This table summarizes adaptations of the Fiesselmann synthesis for constructing thiophene and fused thiophene systems.

Gewald Reaction-Based Syntheses

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.netarkat-usa.orgmdpi.com While the Gewald reaction directly yields a 2-aminothiophene, this product serves as a versatile intermediate that can be further elaborated to construct the thieno[2,3-b] nih.govbenzothiophene framework.

A potential synthetic route would involve using a suitable benzothiophene-based ketone as the carbonyl component in a Gewald reaction. The resulting 2-aminothieno[2,3-b]benzothiophene derivative could then undergo deamination and subsequent functionalization to install the methyl group at the 2-position. Alternatively, the amino group can be used as a handle for further cyclization reactions to build even more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.netresearchgate.net The versatility of the Gewald reaction stems from the ready availability of the starting materials and the mild reaction conditions. arkat-usa.org

Starting Materials Key Reagents Intermediate Product Reference(s)
Carbonyl compound (e.g., ketone), Activated nitrile, Elemental sulfurBase (e.g., morpholine, triethylamine)Polysubstituted 2-aminothiophene researchgate.netarkat-usa.org
Cyanoacetone, 1,4-dithianyl-2,5-diolsTriethylamine, DMF3-Acetyl-2-aminothiophene mdpi.com
Ethyl acetoacetate, Malononitrile, SulfurDiethylamine, EthanolEthyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate researchgate.net

This table illustrates the scope of the Gewald reaction for synthesizing functionalized 2-aminothiophenes, which are precursors for more complex systems.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. These methods are particularly effective for the functionalization of heterocyclic cores like thieno[2,3-b] nih.govbenzothiophene.

Stille Coupling for Functionalized Derivatives

Stille coupling involves the reaction of an organostannane with an organohalide or triflate, catalyzed by a palladium complex. This method is highly effective for functionalizing the thieno[2,3-b] nih.govbenzothiophene scaffold. To synthesize 2-Methylthieno[2,3-b] nih.govbenzothiophene, a two-step approach is typically employed. First, the parent thieno[2,3-b] nih.govbenzothiophene is converted into an organostannane derivative, such as benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane. mdpi.com This is achieved by deprotonation with a strong base like n-butyllithium, followed by quenching with tributyltin chloride. mdpi.com

The resulting stannane (B1208499) can then be coupled with a methyl halide (e.g., methyl iodide) in a palladium-catalyzed reaction to install the methyl group at the 2-position. Alternatively, a 2-halo-thieno[2,3-b] nih.govbenzothiophene could be coupled with a methyl-organostannane reagent. This strategy has been successfully applied to the synthesis of various thieno[3,2-b]thiophene (B52689) polymers and other functionalized derivatives. mdpi.comresearchgate.net

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference(s)
Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannaneAryl bromidePalladium catalyst2-Aryl-benzo[b]thieno[2,3-d]thiophene mdpi.com
OrganostannaneOrganohalidePalladium complexCoupled product youtube.com

This table provides examples of the Stille coupling reaction for the functionalization of thienobenzothiophene systems.

Suzuki and Heck Cross-Coupling for Aryl/Heteroaryl Functionalization

Suzuki and Heck cross-coupling reactions are powerful palladium-catalyzed methods for C-C bond formation. masterorganicchemistry.com The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. youtube.commasterorganicchemistry.com To obtain 2-Methylthieno[2,3-b] nih.govbenzothiophene, a 2-halothieno[2,3-b] nih.govbenzothiophene could be reacted with methylboronic acid or its esters in the presence of a palladium catalyst and a base. This approach is widely used for the arylation and alkylation of heterocyclic systems. organic-chemistry.org

The Heck reaction, on the other hand, couples an organohalide with an alkene. youtube.commasterorganicchemistry.com While not a direct method for methylation, the Heck reaction is invaluable for introducing vinyl or aryl substituents, which can then be further modified to a methyl group if necessary. Both Suzuki and Heck reactions are known for their high functional group tolerance, making them suitable for complex molecule synthesis. masterorganicchemistry.com

Reaction Reactant 1 Reactant 2 Catalyst/Conditions Reference(s)
Suzuki CouplingOrganohalide (e.g., 2-bromo-thienobenzothiophene)Organoboron reagent (e.g., methylboronic acid)Palladium catalyst, Base youtube.commasterorganicchemistry.com
Heck CouplingOrganohalideAlkenePalladium catalyst, Base youtube.commasterorganicchemistry.com

This table outlines the general components for Suzuki and Heck cross-coupling reactions as applied to the functionalization of heterocyclic compounds.

Sonogashira Coupling Strategies

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of substituted benzothiophenes, which are critical precursors for thieno[2,3-b] nih.govbenzothiophene systems. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. scispace.com

The general strategy involves two main steps:

Sonogashira Coupling: An appropriately substituted o-halothiophenol or its derivative is coupled with a terminal alkyne. This step requires a palladium catalyst (e.g., Pd(II) complexes) and a copper(I) co-catalyst. scispace.comblucher.com.br

Intramolecular Cyclization: The resulting 2-alkynylthiophenol intermediate undergoes a subsequent intramolecular cyclization to form the benzothiophene ring. scispace.com

Research has demonstrated the synthesis of various 2-substituted benzo[b]thiophenes from 2-iodothiophenol (B3069315) and phenylacetylene, achieving moderate to good yields (up to 87%). scispace.com This methodology has been extended to create libraries of complex benzothiophenes by coupling 3-iodobenzothiophenes with various terminal alkynes under microwave irradiation. nih.gov One-pot tandem procedures, where the Sonogashira coupling is immediately followed by cyclization, have also been developed, streamlining the synthesis of related tricyclic lactones from 3-bromobenzo[b]thiophene-2-carboxylic acid and arylacetylenes. nih.gov

Table 1: Examples of Sonogashira Coupling in Benzothiophene Synthesis

Starting Material Alkyne Partner Catalyst System Product Type Reference
2-Iodothiophenol Phenylacetylene Pd(II) / Cu(I) 2-Substituted Benzo[b]thiophene scispace.com
3-Bromobenzo[b]thiophene-2-carboxylic acid Arylacetylene Pd / Cu 3-(Aryl)benzothieno[2,3-c]pyran-1-one nih.gov
3-Iodothiophene Heptyne PdCl₂(PPh₃)₂ / CuI Thiophene Acetylene blucher.com.br

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative route for synthesizing and modifying thienobenzothiophene structures, particularly for creating conductive polymers.

Anodic oxidation is a key technique for the electropolymerization of thieno[3,2-b] nih.govbenzothiophene (TBT) derivatives. nih.gov In this process, the monomeric TBT units are oxidized at an electrode surface, leading to the formation of polymer chains. The electronic nature of substituents on the TBT core significantly influences the oxidation potential required for polymerization. nih.gov

Studies on substituted thieno[3,2-b] nih.govbenzothiophenes, including 2,3-dimethylthieno[3,2-b] nih.govbenzothiophene, have shown that electropolymerization in an acetonitrile (B52724) solution containing a supporting electrolyte like LiClO₄ results in the formation of very thin polymer films on the electrode surface. nih.gov The oxidation potentials for these derivatives typically range from 1.20 to 1.40 V versus a saturated calomel (B162337) electrode (SCE). nih.gov These resulting poly(thienobenzothiophene) films are of interest for their potential applications in organic electronics.

Multi-Component and Modular Synthetic Routes

To enhance synthetic efficiency and build molecular complexity rapidly, multi-component and modular strategies are employed. These include one-pot reactions, microwave-assisted syntheses, and novel hybrid approaches.

One-pot synthesis protocols are highly efficient as they allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the need for isolating intermediates. A novel one-pot procedure for synthesizing 2,3-substituted benzo[b]thiophenes has been developed, which involves a copper(I)-catalyzed C-S bond formation from o-halophenyl acetonitrile and dithioesters, followed by an in-situ heterocyclization. rsc.org This method is valued for its operational simplicity and good yields, typically ranging from 62-78%. rsc.org

Similarly, domino reactions, a type of one-pot process, have been used to create functionalized 3-amino-2-formyl benzothiophenes, which serve as versatile building blocks for more complex fused heterocyclic systems like benzothieno[3,2-b]pyridines. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiophene and thienobenzothiophene derivatives. nih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rsc.org

This technique has been successfully applied to the synthesis of 3-aminobenzo[b]thiophenes by reacting 2-halobenzonitriles with methyl thioglycolate, providing rapid access to these important scaffolds in high yields (58–96%). rsc.orgrsc.org These precursors can then be further elaborated into more complex structures. rsc.org Comparative studies have confirmed that microwave-supported syntheses are often more efficient than classical heating methods for preparing related fused heterocycles like benzothieno[3,2-e] nih.govnih.govrsc.orgtriazolo[4,3-c]pyrimidines. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Type Conventional Method Microwave Method Advantage Reference
Synthesis of 3-aminobenzo[b]thiophenes Longer reaction times Rapid heating, reduced time Speed, Efficiency rsc.orgrsc.org
Elaboration of Benzothiophene Scaffolds Slower reaction rates Good yields in shorter time (e.g., 75 min) Speed, Yield rsc.org

A highly modular and versatile route to unsymmetrical nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) scaffolds has been developed by combining a Pummerer CH–CH-type cross-coupling with a Newman–Kwart rearrangement. nih.govsoton.ac.uk This transition-metal-free approach allows for the assembly of a diverse library of BTBT materials from readily available starting materials. nih.gov

The key steps are:

Pummerer CH–CH-type Cross-Coupling: A benzothiophene S-oxide is coupled with a phenol (B47542) derivative. soton.ac.uk

Newman-Kwart Rearrangement: The product from the first step undergoes a thermal rearrangement to construct the final fused BTBT core. nih.govsoton.ac.uk

This modular strategy is particularly valuable as it enables the systematic tuning of the electronic and solid-state properties of the resulting organic semiconductors by varying the functional groups on the starting components. nih.govsoton.ac.uk

Stereoselective Synthesis of Chiral Derivatives

As of the current body of scientific literature accessible through comprehensive searches, specific methodologies and strategies for the stereoselective synthesis of chiral derivatives of 2-Methylthieno[2,3-b] acs.orgbenzothiophene have not been reported. Extensive searches for enantioselective or diastereoselective routes to introduce chirality into the 2-Methylthieno[2,3-b] acs.orgbenzothiophene scaffold did not yield any established protocols or dedicated research findings.

This indicates that the development of synthetic methods to produce enantiomerically pure or enriched chiral derivatives of this specific heterocyclic compound is a niche area that is either underexplored or the results of which are not widely disseminated in publicly available chemical literature. Therefore, a detailed discussion on this topic, including data tables on enantiomeric excess or diastereomeric ratios, is not applicable at this time.

Reaction Chemistry and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions

The thieno[2,3-b] rsc.orgbenzothiophene (B83047) ring system is susceptible to electrophilic attack, with the thiophene (B33073) moiety being generally more reactive than the benzothiophene part. The presence of the electron-donating methyl group at the 2-position further activates the thiophene ring, influencing the position of substitution.

Halogenation (Bromination)

The bromination of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene proceeds with high regioselectivity, yielding the 3-bromo derivative as the primary product. rsc.org This outcome highlights the directing effect of the methyl group towards the adjacent C-3 position within the thiophene ring.

Table 1: Bromination of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene

Reagent Solvent Temperature Product Yield Reference
N-Bromosuccinimide Chloroform/Acetic Acid 0 °C to Room Temp. 3-Bromo-2-methylthieno[2,3-b] rsc.orgbenzothiophene Not specified rsc.org

Formylation (Vilsmeier-Haack)

The Vilsmeier-Haack reaction provides a method for the introduction of a formyl group onto aromatic rings. While detailed studies on the Vilsmeier-Haack formylation of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene are not extensively documented in the reviewed literature, the reaction is a common method for the formylation of electron-rich heterocyclic compounds. For the related 3-methyl isomer, formylation occurs at the 2-position. rsc.org

Acylation (Friedel-Crafts)

The Friedel-Crafts acylation of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene is a notable example of how reaction conditions can significantly influence regioselectivity. Depending on the specific conditions employed, acylation can occur at either the 3-position of the thiophene ring or the 6-position of the benzothiophene ring. rsc.org

Specifically, acetylation of 2-methylthieno[2,3-b] rsc.orgbenzothiophene can yield either 3-acetyl-2-methylthieno[2,3-b] rsc.orgbenzothiophene or 6-acetyl-2-methylthieno[2,3-b] rsc.orgbenzothiophene as the major product. rsc.org This demonstrates a competitive electrophilic attack on two different rings within the same molecule.

Table 2: Friedel-Crafts Acetylation of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene

Reagent Catalyst Solvent Major Product Reference
Acetyl chloride Tin(IV) chloride Benzene 3-Acetyl-2-methylthieno[2,3-b] rsc.orgbenzothiophene rsc.org
Acetic anhydride Tin(IV) chloride Benzene 6-Acetyl-2-methylthieno[2,3-b] rsc.orgbenzothiophene rsc.org

Nitration

Direct nitration of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene is not prominently described in the available scientific literature. However, studies on related derivatives provide insight into the behavior of this ring system towards nitrating agents. For instance, the nitration of thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde results in the replacement of the formyl group by a nitro group, yielding the 2-nitro derivative as the main product. rsc.org This suggests that direct nitration of the parent 2-methyl compound might be a complex reaction.

Metalation

Metalation of thieno[2,3-b]thiophene with butyllithium is known to occur preferentially at the 2-position. For 2-Methylthieno[2,3-b] rsc.orgbenzothiophene, the presence of the methyl group at the 2-position would logically direct metalation to the adjacent 3-position. This lithiated intermediate can then be reacted with various electrophiles to introduce a range of functional groups at the C-3 position.

Regioselectivity and Positional Effects

The electrophilic substitution reactions of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene underscore the intricate interplay of electronic and steric effects that govern regioselectivity. The methyl group at the 2-position acts as an activating, ortho-para directing group, strongly favoring substitution at the adjacent 3-position of the thiophene ring. This is clearly observed in the case of bromination. rsc.org

However, the Friedel-Crafts acylation demonstrates that this preference is not absolute and can be overcome under certain reaction conditions, leading to substitution on the more distant benzothiophene ring at the 6-position. rsc.org This highlights the competitive nature of the two sulfur-containing aromatic rings within the fused system. The thiophene ring is generally more susceptible to electrophilic attack than the benzothiophene ring, but the specific reagents and reaction parameters can alter this reactivity pattern. The ability to selectively functionalize either the thiophene or the benzothiophene moiety by tuning the reaction conditions is a synthetically valuable feature of this heterocyclic system.

Oxidation and Reduction Chemistry

The presence of two sulfur atoms in the 2-Methylthieno[2,3-b] acs.orgbenzothiophene core allows for a range of oxidation states, which can significantly alter the molecule's electronic and structural properties.

The oxidation of the sulfur atoms in thieno[2,3-b] acs.orgbenzothiophene and its derivatives has been a subject of interest due to the profound impact on the molecular structure and electronic properties. While specific studies on the 2-methyl derivative are not extensively detailed, research on the parent and related systems, such as the isomeric acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), provides significant insights.

Oxidation of the sulfur atoms transforms the electron-donating thiophene moieties into strongly electron-accepting sulfonyl groups. This conversion has significant stereoelectronic consequences. The formation of thieno[2,3-b or 3,2-b] acs.orgbenzothiophene SS-dioxides is noted to likely involve the oxidation of the sulfur atom adjacent to the benzene ring acs.org.

In studies of the closely related 2,7-dibromo BTBT, sequential oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding 5,5-dioxide and subsequently the 5,5,10,10-tetraoxide derivatives. This oxidation significantly alters the crystal packing, thermal stability, and optoelectronic properties of the BTBT core researchgate.netacs.org. The oxidized forms have been shown to exhibit increased thermal stability and enhanced emission properties, with quantum yields reported to exceed 99% in some cases researchgate.netacs.org.

The structural changes upon oxidation are significant. The introduction of oxygen atoms on the sulfur prevents the formation of S⋯S contacts in the crystal lattice and instead promotes new close contacts involving the oxygen atoms, such as O⋯H, O⋯Br, O⋯C(sp2), and O⋯S interactions researchgate.net. These modifications in intermolecular interactions directly influence the solid-state packing and, consequently, the material's electronic properties.

Table 1: Impact of Sulfur Oxidation on Properties of BTBT Derivatives researchgate.netacs.org

PropertyUnoxidized BTBT DerivativeMono-oxidized (Dioxide)Di-oxidized (Tetraoxide)
Sulfur Atom Character Electron-donatingMixed characterElectron-accepting
Thermal Stability BaselineIncreasedSignificantly increased
Emission Quantum Yield LowerHigherExceeding 99%
Crystal Packing S⋯S and Br⋯Br contactsO⋯H, O⋯Br, O⋯C, O⋯S contactsO⋯H and O⋯C contacts

Photochemical Reactivity

The extended π-conjugated system of 2-Methylthieno[2,3-b] acs.orgbenzothiophene makes it a candidate for various photochemical transformations.

Specific studies detailing the photoisomerization processes of 2-Methylthieno[2,3-b] acs.orgbenzothiophene have not been extensively reported in the literature.

The thieno[2,3-b]thiophene scaffold is known to participate in photocyclization reactions, a key step in the synthesis of more complex heterocyclic systems. A notable application is the use of thieno[2,3-b]thiophene in the synthesis of heterohelicenes through double photocyclizations. This demonstrates the capability of the thiophene rings within this fused system to undergo intramolecular cyclization upon photochemical excitation.

While the specific mechanism for 2-Methylthieno[2,3-b] acs.orgbenzothiophene is not detailed, the general mechanism for related compounds, such as styrylthiophenes, involves a photochemical electrocyclic reaction to form a dihydronaphthothiophene intermediate, which is then oxidized to the final aromatic product. The regiochemistry of this cyclization is dependent on the position of the substituent on the thiophene ring.

Other Characteristic Transformations

The Schmidt reaction, which typically involves the reaction of a carbonyl compound or an alcohol/alkene with hydrazoic acid, has not been reported for 2-Methylthieno[2,3-b] acs.orgbenzothiophene in the reviewed scientific literature.

Hydrogen Shifts

Detailed experimental or computational studies specifically investigating hydrogen shifts within the 2-Methylthieno[2,3-b] researchgate.netbenzothiophene molecule are not extensively documented in publicly available scientific literature. This specific area of its reaction chemistry remains a subject for potential future research.

Mechanistic Investigations of Synthetic Transformations

While various synthetic routes to thieno[2,3-b]thiophene and benzothieno[2,3-b]thiophene derivatives have been developed, in-depth mechanistic investigations specifically for the synthesis of 2-Methylthieno[2,3-b] researchgate.netbenzothiophene are not widely reported. However, the synthesis of the parent compound, thieno[2,3-b] researchgate.netbenzothiophene, and its derivatives generally involves cyclization reactions. rsc.org

One common approach to synthesizing the thieno[2,3-b]benzothiophene core involves the condensation of benzo[b]thiophen-2-thiol with α-halo ketones or aldehydes, followed by acid-catalyzed cyclization. rsc.org For instance, the reaction of benzo[b]thiophen-2-thiol with chloroacetone would yield an intermediate that, upon treatment with a dehydrating agent like polyphosphoric acid, cyclizes to form a methyl-substituted thieno[2,3-b] researchgate.netbenzothiophene. The mechanism of this cyclization likely proceeds through an electrophilic attack of the carbonyl carbon (activated by the acid) onto the electron-rich thiophene ring, followed by dehydration to form the fused aromatic system.

Another synthetic strategy involves the reaction of substituted thiophenes. wikipedia.org The general mechanism for the formation of the thieno[2,3-b]thiophene scaffold often involves the construction of one thiophene ring onto a pre-existing one.

The reactivity of the thieno[2,3-b]thiophene system is influenced by the electron-rich nature of the thiophene rings, making it susceptible to electrophilic substitution. Computational studies on the parent thieno[2,3-b]thiophene have shown that the α-positions (2 and 5) are the preferred sites for electrophilic attack due to the higher stability of the resulting intermediates. researchgate.net This is a common feature in the chemistry of thiophene and its fused derivatives. youtube.combyjus.com The presence of a methyl group at the 2-position in 2-Methylthieno[2,3-b] researchgate.netbenzothiophene would be expected to activate the thiophene ring towards electrophilic substitution, directing incoming electrophiles to other available positions.

Further detailed mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific pathways involved in the synthesis and reactions of 2-Methylthieno[2,3-b] researchgate.netbenzothiophene.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the compound is mentioned in studies involving NMR spectroscopy to distinguish it from its isomers and reaction products, the specific chemical shifts and coupling constants for the protons of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene (B83047) are not reported rsc.org. Such data would be essential for confirming the proton environment within the molecule.

No tabulated ¹³C NMR data detailing the chemical shifts of the carbon atoms in 2-Methylthieno[2,3-b] rsc.orgbenzothiophene has been found. This spectral information is vital for mapping the carbon framework of the compound.

There is no indication of advanced 2D-NMR studies (such as COSY, HSQC, or HMBC) having been published for 2-Methylthieno[2,3-b] rsc.orgbenzothiophene. These techniques would be invaluable for making unambiguous assignments of all proton and carbon signals and for elucidating the precise connectivity within the molecule.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the spectroscopic and structural characterization of the specific compound 2-Methylthieno[2,3-b] nih.govbenzothiophene is not publicly available.

While research exists for related structures such as benzothiophene, thienothiophene, and benzothienobenzothiophene derivatives, the specific analytical data required to populate the requested article sections for 2-Methylthieno[2,3-b] nih.govbenzothiophene could not be located. The search included queries for:

Electron Ionization Mass Spectrometry (EI-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Gas Chromatography-Mass Spectrometry (GC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Fluorescence Spectroscopy

Without primary or secondary research sources detailing these specific analyses for 2-Methylthieno[2,3-b] nih.govbenzothiophene, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content requirements of the request. Creating content based on related but structurally different compounds would violate the instruction to focus solely on the specified molecule.

Therefore, the requested article cannot be generated at this time due to a lack of available research data.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. It provides fundamental insights into molecular packing, which is critical for understanding the electronic properties of organic semiconductors.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of these molecules within a crystal lattice. For a compound like 2-Methylthieno[2,3-b] mdpi.combenzothiophene, this analysis would provide key structural parameters.

Molecular Structure: Confirms the molecular connectivity, bond lengths, and bond angles, verifying the identity and purity of the synthesized compound.

Crystal Packing: Reveals how individual molecules are arranged relative to one another in the solid state. This includes intermolecular distances and the presence of specific packing motifs like herringbone or pi-stacking, which are crucial for charge transport. rsc.orgmdpi.com

Unit Cell Parameters: Determines the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Analysis of oxidized derivatives of the related mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) structure has shown that even small chemical modifications can significantly alter crystal packing and space groups. mdpi.com A full crystallographic dataset for 2-Methylthieno[2,3-b] mdpi.combenzothiophene would typically be deposited in a crystallographic database and include the parameters listed in the table below.

Table 1: Representative Data from Single-Crystal XRD Analysis No specific data is available for 2-Methylthieno[2,3-b] mdpi.combenzothiophene. The table illustrates the type of parameters that would be reported.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
a (Å)Unit cell dimension.-
b (Å)Unit cell dimension.-
c (Å)Unit cell dimension.-
β (°)Unit cell angle.-
Volume (ų)Volume of the unit cell.-

Powder X-ray Diffraction for Thin Film Analysis

Powder X-ray diffraction (PXRD) and related techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) are used to characterize the structure and morphology of polycrystalline thin films, which are relevant for electronic device applications. rsc.orgulb.ac.be This analysis provides information on the orientation of crystallites relative to the substrate and the degree of crystallinity.

For thin films of related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, XRD profiles show prominent diffraction peaks that correspond to the interlayer spacing (d-spacing) of the molecular layers. mdpi.com By comparing this experimental d-spacing with the calculated molecular length, the orientation of the molecules on the film surface—such as a vertically aligned arrangement—can be determined. mdpi.com This orientation is a critical factor influencing the performance of organic thin-film transistors. mdpi.comrsc.org

Electrochemical Characterization

Electrochemical methods are employed to investigate the electronic properties of a molecule, specifically its ability to be oxidized or reduced.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a standard technique used to determine the oxidation and reduction potentials of a compound. From these potentials, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be estimated. These energy levels are fundamental to a material's function as a semiconductor, as they govern charge injection and transport.

In a typical CV experiment for a thieno-benzothiophene derivative, the material is dissolved in a solvent with a supporting electrolyte, and the potential is swept while measuring the resulting current. mdpi.com The onset of the oxidation peak in the voltammogram is used to calculate the HOMO energy level. The LUMO level can be determined from the reduction peak or calculated by adding the optical bandgap (determined from UV-vis spectroscopy) to the HOMO energy.

Table 2: Representative Data from Cyclic Voltammetry No specific data is available for 2-Methylthieno[2,3-b] mdpi.combenzothiophene. The table illustrates the type of parameters that would be reported.

ParameterDescriptionExample Value
Oxidation Potential (V)Potential at which the compound is oxidized.-
HOMO Level (eV)Highest Occupied Molecular Orbital energy level, calculated from the oxidation potential.-
LUMO Level (eV)Lowest Unoccupied Molecular Orbital energy level.-
Electrochemical Bandgap (eV)The energy difference between the HOMO and LUMO levels.-

Thermal Analysis

Thermal analysis techniques are used to assess the stability of a material at elevated temperatures, which is a crucial parameter for device fabrication and long-term operational stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of a material, which is a key indicator of its thermal stability. The Td is often defined as the temperature at which 5% of the initial mass is lost.

Studies on various BTBT and BTT derivatives show they generally possess excellent thermal stability, with decomposition temperatures often well above 250 °C. mdpi.commdpi.com For instance, certain benzo[b]thieno[2,3-d]thiophene derivatives exhibit 5% weight loss temperatures of 248 °C and 281 °C, indicating their suitability for processing methods that require heating. mdpi.com A TGA thermogram for 2-Methylthieno[2,3-b] mdpi.combenzothiophene would provide its specific decomposition temperature, a critical value for assessing its processing window and stability.

Surface and Film Morphological Analysis

The morphology of thin films of organic semiconductors is a critical factor influencing the performance of electronic devices. The arrangement and packing of molecules on a substrate directly impact charge carrier transport.

Despite the importance of AFM in materials science, a specific analysis of thin films of 2-Methylthieno[2,3-b]benzothiophene using this technique has not been reported in the reviewed scientific literature. Investigations into similar compounds, such as derivatives ofbenzothieno[3,2-b]benzothiophene, frequently utilize AFM to examine their film morphologies and crystal packing. These studies often reveal the formation of distinct crystalline domains and terraced layers, with the molecular arrangement being highly dependent on deposition conditions such as substrate temperature. For example, in studies of other benzothieno-benzothiophene derivatives, AFM has been used to show how different processing methods can lead to either small, rod-shaped grains with numerous boundaries or larger, more continuous terraced layers, which in turn affects the material's electrical performance. Without experimental data for 2-Methylthieno[2,3-b]benzothiophene, a detailed description of its thin-film morphology and surface characteristics remains unavailable.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric characteristics of thieno[2,3-b] rsc.orgbenzothiophene (B83047) and its derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of organic molecules. For the parent compound, thieno[2,3-b]benzothiophene (TBT), and its derivatives, DFT calculations have been employed to explore their geometric structures, electronic properties, and charge transport characteristics. rsc.org These studies establish a relationship between the molecular structure and its properties, which is crucial for the design of new organic semiconductor materials. rsc.org The introduction of different substituents and π-bridge spacers can significantly impact the geometric parameters and electronic landscape of the TBT core. rsc.org Theoretical calculations on related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have shown that the optimized molecular constitutions exhibit dihedral angles of -180°, indicating a high degree of planarity in these systems. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. Studies on derivatives of the related isomer, rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), have utilized TD-DFT to calculate absorption maxima, which have shown excellent agreement with experimental data. mdpi.com For these molecules, the lowest energy absorption bands are predominantly associated with the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transitions. mdpi.com Similar computational approaches are expected to provide valuable insights into the spectroscopic characteristics of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene.

The frontier molecular orbitals, namely the HOMO and LUMO, and their energy levels are critical in determining the electronic and optical properties of organic semiconductors. For derivatives of thieno[2,3-b]benzothiophene, DFT calculations have shown that these compounds generally exhibit wide band gaps and low-lying HOMO levels. rsc.org In a study on benzo[b]thieno[2,3-d]thiophene derivatives, the HOMO and LUMO energy levels were determined both experimentally and theoretically. mdpi.com The theoretical calculations were in good accordance with the experimental values. mdpi.com The introduction of an additional benzene ring was found to have a minimal effect on the HOMO/LUMO energy levels in these specific derivatives. mdpi.com

Below is a table summarizing the theoretical HOMO and LUMO energy levels for two benzo[b]thieno[2,3-d]thiophene derivatives as an illustrative example of typical values for this class of compounds.

CompoundTheoretical HOMO (eV)Theoretical LUMO (eV)
Compound 2-5.34-1.54
Compound 3-5.33-1.64

Data sourced from a study on benzo[b]thieno[2,3-d]thiophene derivatives. mdpi.com

The band gap is a crucial parameter for semiconductor materials. For fused thiophene (B33073) oligomers, DFT studies are employed to calculate the HOMO-LUMO gaps. mdpi.com In a study of benzo[b]thieno[2,3-d]thiophene derivatives, the optical band gaps were determined from the onset of the UV-Vis absorption spectra and were found to be around 3.22-3.23 eV. mdpi.com Theoretical calculations of the energy gap in related fluorene derivatives have shown values ranging from 2.487 to 3.869 eV.

Reactivity descriptors, derived from conceptual DFT, provide insights into the chemical reactivity of molecules. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, indicates the regions of a molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack, respectively. For ladder-type thienoacenes, MEPs are generated to understand their reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule also provides clues about its reactivity and electron-donating or -accepting capabilities.

Theoretical studies on the protonation equilibria of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene are not extensively available in the reviewed literature. However, computational studies on simpler, related molecules like thiophene and its derivatives can provide some general insights. For instance, quantum chemical investigations on protonated thiophene and its nitrile-substituted derivatives have been undertaken to characterize these species. nih.gov Such studies typically involve calculating the proton affinity (PA) to determine the most likely site of protonation. nih.gov For substituted thiophenes, protonation can occur at different positions, and the preferred site is influenced by the nature and position of the substituents.

Reorganization Energy Calculations

For related benzothiophene and thienothiophene derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate both hole (λh) and electron (λe) reorganization energies. These calculations provide valuable insights into the potential performance of these materials in electronic devices. For instance, studies on oxidized 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene have shown that modifications to the core structure, such as the oxidation of sulfur atoms, can significantly alter the reorganization energy, suggesting a method for tuning charge transport properties. nih.govmdpi.com

Crystal Engineering and Intermolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots

A Hirshfeld surface analysis for 2-Methylthieno[2,3-b] nih.govbenzothiophene has not been specifically reported. This computational tool is instrumental in the analysis of crystal structures by mapping and quantifying intermolecular interactions. The analysis generates a three-dimensional surface around a molecule within a crystal, color-coded to represent different types of intermolecular contacts and their relative strengths.

For various other thiophene and benzothiophene derivatives, Hirshfeld surface analysis has been successfully used to visualize and understand the packing motifs. nih.govnih.govresearchgate.net The surfaces are often mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii, shape index, and curvedness. Accompanying two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, such as H···H, C···H, and S···H interactions, helping to elucidate the forces that govern the crystal packing. mdpi.com

Prediction of Crystal Packing and Solid-State Assembly

Specific predictions regarding the crystal packing and solid-state assembly of 2-Methylthieno[2,3-b] nih.govbenzothiophene are not documented. The prediction of how molecules will arrange themselves in a solid state is a complex challenge in materials science. Computational methods are used to explore potential crystal structures (polymorphs) and to understand the intermolecular forces that dictate the final arrangement.

Studies on similar planar heterocyclic systems, such as thieno[2,3-b]pyridines and other thienothiophene derivatives, have shown that crystal packing is heavily influenced by π-stacking interactions and hydrogen bonds. nih.govnih.gov The planarity of the thienobenzothiophene core suggests that π-stacking would be a dominant interaction in its solid-state assembly. The introduction of a methyl group, as in 2-Methylthieno[2,3-b] nih.govbenzothiophene, would be expected to influence this packing, potentially disrupting the planarity or introducing steric effects that alter the intermolecular arrangement compared to the unsubstituted parent compound. nih.gov

Reaction Mechanism Predictions and Energy Landscapes

There is a lack of specific computational studies on the reaction mechanisms and energy landscapes involving 2-Methylthieno[2,3-b] nih.govbenzothiophene. DFT calculations are a powerful tool for investigating reaction pathways, allowing for the determination of the geometries and energies of reactants, transition states, and products. researchgate.netmdpi.comresearchgate.net

For the parent thieno[2,3-b]thiophene and related heterocycles, DFT has been used to study the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net Such studies calculate the activation energies for electrophilic attack at different positions on the aromatic core, thereby predicting the most likely site of reaction. A similar computational approach for 2-Methylthieno[2,3-b] nih.govbenzothiophene could elucidate how the methyl group influences the reactivity of the heterocyclic system by mapping the potential energy surfaces for various reactions.

Advanced Materials Science Applications and Structure Property Relationships

Organic Semiconductors for Electronic Devices

The investigation into the utility of 2-Methylthieno[2,3-b] acs.orgbenzothiophene (B83047) as an organic semiconductor is not substantially documented in peer-reviewed literature. Theoretical studies on the parent compound, thieno[2,3-b]benzothiophene, suggest that this class of materials possesses electronic properties that could be suitable for semiconductor applications. However, the specific impact of the 2-methyl substitution on the charge transport properties and device performance has not been experimentally determined or reported.

Organic Light-Emitting Diodes (OLEDs)

There is no available research that details the use of 2-Methylthieno[2,3-b] acs.orgbenzothiophene in the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs). The photoluminescent properties of this specific compound have not been characterized in the context of OLED applications.

Conducting Oligomers and Polymers

The synthesis and characterization of conducting oligomers or polymers derived from 2-Methylthieno[2,3-b] acs.orgbenzothiophene have not been reported in the scientific literature. Consequently, there is no data on their conductivity, stability, or potential applications in electronic devices.

Photoactive and Optoelectronic Materials

The exploration of 2-Methylthieno[2,3-b] acs.orgbenzothiophene in the realm of photoactive and optoelectronic materials is also limited.

Photochromic Systems and Their Derivatives

No studies have been found that investigate the photochromic properties of 2-Methylthieno[2,3-b] acs.orgbenzothiophene or its direct derivatives. Research in this area has focused on other isomers, such as a fulgide derivative of 2-methylthieno[3,2-b] acs.orgbenzothiophen-3-yl, which demonstrated photochromic behavior. acs.org However, this pertains to a different core structure and cannot be directly extrapolated to the compound .

Components for Dye-Sensitized Solar Cells (DSSCs)

There is no evidence in the published literature of 2-Methylthieno[2,3-b] acs.orgbenzothiophene being synthesized or evaluated as a component, such as a dye sensitizer (B1316253) or part of the electrolyte, in Dye-Sensitized Solar Cells (DSSCs). Research on thieno[3,2-b] acs.orgbenzothiophene-based organic sensitizers for DSSCs has been conducted, but this does not extend to the specific 2-methyl derivative of the thieno[2,3-b] acs.orgbenzothiophene isomer. researchgate.net

Advanced Sensing Platforms

The development of sophisticated sensing technologies is a cornerstone of modern materials science. Organic semiconductors, particularly those based on fused thiophene (B33073) rings, are promising candidates for such applications due to their tunable electronic properties and sensitivity to environmental changes. However, specific research into the sensing capabilities of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene is notably absent.

Development of pH-Sensitive Materials

A thorough review of the existing scientific literature reveals no studies dedicated to the development of pH-sensitive materials based on 2-Methylthieno[2,3-b] rsc.orgbenzothiophene. While the broader class of thieno-aromatic compounds has been explored for various sensing applications, the specific response of this methyl-substituted derivative to changes in pH has not been investigated.

Chemical and Biosensor Applications

Similarly, there is a lack of published research on the application of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene in chemical and biosensors. The parent structures, thienothiophenes and BTBTs, have been utilized in devices for detecting a range of analytes. bohrium.com However, the specific functionalization with a methyl group at the 2-position of the thieno[2,3-b] rsc.orgbenzothiophene core and its potential for selective and sensitive detection in chemical or biological environments has not been documented.

Correlation of Molecular Structure with Performance Metrics

Understanding the relationship between a molecule's structure and its performance in a device is fundamental to designing new and improved materials. For organic semiconductors, this involves examining how factors like π-conjugation, substituent effects, and solid-state packing influence electronic properties and charge transport.

Impact of π-Conjugation on Physicochemical and Electronic Properties

The π-conjugated system of thieno[2,3-b] rsc.orgbenzothiophene is known to be crucial for its electronic properties. Theoretical studies on the parent compound and its derivatives have explored how the extent of π-conjugation influences the HOMO/LUMO energy levels and the band gap. rsc.orgmdpi.com These properties are fundamental to the material's potential performance in electronic devices. However, specific experimental or theoretical data detailing the precise impact of the 2-methyl substituent on the π-conjugation and the resulting physicochemical and electronic properties of thieno[2,3-b] rsc.orgbenzothiophene are not available. General principles suggest that the methyl group, being an electron-donating group, could subtly alter the electron density of the π-system, but dedicated studies are needed for a quantitative understanding.

Influence of Substituents on Device Performance

The performance of organic electronic devices is highly dependent on the substituents attached to the core semiconductor molecule. Research on BTBT derivatives has shown that the nature and position of substituents, such as alkyl chains, can significantly impact device metrics like charge carrier mobility. rsc.orgcore.ac.ukresearchgate.net These substituents influence the material's solubility, molecular packing, and, consequently, its electronic performance. researchgate.net Despite these broader insights, there is no specific research detailing the influence of the 2-methyl substituent on the device performance of thieno[2,3-b] rsc.orgbenzothiophene.

Relationship between Film Morphology, Microstructure, and Charge Transport

The arrangement of molecules in the solid state is critical for efficient charge transport in organic semiconductor films. The morphology and microstructure of the thin film, which are influenced by deposition conditions and molecular structure, dictate the pathways for charge carriers. rsc.org Studies on various BTBT derivatives have established clear links between their crystalline packing (e.g., herringbone or pi-stacking) and their charge transport characteristics. rsc.orgresearchgate.net However, there are no available studies that specifically investigate the film morphology, microstructure, and charge transport properties of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene. The crystal structure of this specific compound, which would provide the foundation for understanding its charge transport capabilities, has not been reported in the literature reviewed.

Tunability of Optical and Electronic Properties through Chemical Modification

The optical and electronic properties of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene and its parent structures, thieno[2,3-b] rsc.orgbenzothiophene (TBT) and rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), can be systematically tuned through strategic chemical modifications. These modifications, which involve the introduction of various substituent groups at different positions on the core scaffold, allow for the fine-tuning of key parameters such as light absorption and emission, energy levels of frontier molecular orbitals (HOMO and LUMO), and charge transport characteristics. This targeted engineering of properties is crucial for optimizing the performance of these materials in advanced electronic and optoelectronic applications.

The introduction of substituents can alter the electron density distribution within the π-conjugated system, leading to predictable changes in the material's behavior. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), generally lead to a destabilization (increase in energy) of the HOMO level and can cause red-shifts in absorption and emission spectra. Conversely, electron-withdrawing groups, like nitro (-NO2) or carboxylate (-COOMe), tend to stabilize (decrease in energy) the LUMO level. The strategic placement of these groups can induce "push-pull" electronic interactions, significantly altering the optical and electronic landscape of the molecule. nih.gov

Furthermore, extending the π-conjugation by adding aromatic rings or other conjugated spacers can lead to a reduction in the energy gap, resulting in absorption at longer wavelengths. mdpi.com The nature and position of these modifications also profoundly influence intermolecular interactions and solid-state packing, which are critical for efficient charge transport in thin-film devices. mdpi.com

Impact of Substituents on Optical Properties

The introduction of different functional groups onto the thieno[2,3-b] rsc.orgbenzothiophene backbone has a pronounced effect on its photophysical properties. For instance, the substitution pattern can significantly shift the fluorescence emission wavelengths.

Methyl and methoxy substituents on the thieno[3,2-b] rsc.orgbenzothiophene (an isomer of thieno[2,3-b] rsc.orgbenzothiophene) core lead to slight red shifts in the fluorescence emission peak compared to the unsubstituted parent compound. nih.gov A more dramatic effect is observed when electron-donating (methoxy) and electron-withdrawing (carboxylate) groups are present together in a "push-pull" arrangement. This configuration in 6-methoxythieno[3,2-b] rsc.orgbenzothiophene-2-carboxylate results in a substantial red-shift of the emission wavelength by 73 nm. nih.gov This significant shift is attributed to the intramolecular charge transfer character of the excited state induced by the donor-acceptor pairing. nih.gov

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the nature of the substituent. Methoxy and methyl substitutions have been shown to result in relatively high quantum yields, indicating efficient light emission. nih.gov

Oxidation of the sulfur atoms in the thiophene rings of BTBT derivatives to form sulfones (S,S-dioxides) also significantly impacts their optical properties. This modification leads to a notable shift in both absorption and emission maxima to longer wavelengths. mdpi.com The resulting oxidized compounds have demonstrated enhanced emission properties, with some derivatives exhibiting quantum yields greater than 99%. mdpi.com

Table 1: Effect of Substituents on the Photophysical Properties of Thieno[3,2-b] rsc.orgbenzothiophene Derivatives in DMSO Solution

Compound Substituent(s) Emission Wavelength (λem) Shift (Δλem) Fluorescence Quantum Yield (ΦF) Fluorescence Lifetime (τF) (ns)
3-MeO-TBT 3-Methoxy 1-12 nm (red-shift) 0.11 - 0.35 0.11 - 0.30
2,3-diMe-TBT 2,3-Dimethyl 1-12 nm (red-shift) 0.11 - 0.35 0.11 - 0.30
6-MeO-TBT-2-COOMe 6-Methoxy, 2-Carboxylate 73 nm (red-shift) 0.11 - 0.35 0.11 - 0.30

Data sourced from a study on substituted thieno[3,2-b] rsc.orgbenzothiophenes. nih.gov

Influence of Chemical Modification on Electronic Properties

Chemical modifications are a powerful tool for tuning the electronic structure of thieno[2,3-b] rsc.orgbenzothiophene-based materials, which in turn governs their performance in electronic devices. The introduction of substituents directly impacts the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrochemical oxidation potential.

For example, a study on thieno[3,2-b] rsc.orgbenzothiophene derivatives showed that the oxidation potential varies between 1.20 and 1.40 V/SCE depending on the electronic nature of the substituent. nih.gov Theoretical studies on thieno[2,3-b]benzothiophene (TBT) derivatives have further elucidated these structure-property relationships. The introduction of different π-bridge spacers and substituents was found to significantly impact the frontier orbital energies, ionization potentials (IPs), and electron affinities (EAs). rsc.org All the studied TBT derivatives exhibited wide band gaps and low-lying HOMO levels, which can contribute to good environmental stability. rsc.org

The choice of substituent also influences the charge transport properties. For instance, in a series of TBT derivatives, the calculated hole mobility was as high as 0.28 cm² V⁻¹ s⁻¹ for a TBT dimer and 0.17 cm² V⁻¹ s⁻¹ for a tetrafluorophenyl-bridged derivative, indicating their potential for hole-transporting materials. rsc.org In contrast, a derivative with a vinyl spacer exhibited more balanced hole and electron mobilities of 0.012 and 0.013 cm² V⁻¹ s⁻¹, respectively. rsc.org

The oxidation of sulfur atoms in 2,7-dibromo-BTBT to form the dioxide and tetraoxide derivatives leads to a systematic increase in the electron affinity, from 0.72 eV in the parent compound to 2.42 eV in the tetraoxide form. mdpi.com This transformation of the electron-donating thiophene into an electron-accepting sulfonyl group is a key strategy for developing n-type organic semiconductors. mdpi.com

Table 2: Calculated Electronic Properties of Selected Thieno[2,3-b]benzothiophene (TBT) Derivatives

Compound Modification Predicted Hole Mobility (cm² V⁻¹ s⁻¹) Predicted Electron Mobility (cm² V⁻¹ s⁻¹) Key Structural Feature
TBT Dimer 0.28 - Dimer of TBT
Vinyl Spacer 0.012 0.013 Vinyl bridge
Tetrafluorophenyl Spacer 0.17 - Tetrafluorophenyl bridge
Biphenyl Substituent 10⁻³ order of magnitude 10⁻³ order of magnitude Biphenyl group

Data based on theoretical calculations from a study on TBT derivatives. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of thieno[2,3-b] rsc.orgbenzothiophene (B83047) derivatives is an active area of research, with a focus on developing more efficient, scalable, and environmentally benign methods. While traditional approaches have been established, future research is geared towards novel strategies that offer greater control over regioselectivity and functional group tolerance.

One promising direction is the expanded use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, including derivatives of thieno[2,3-b]thiophene. nih.gov Further exploration of microwave-assisted protocols for the synthesis of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene and its functionalized analogues could lead to more rapid and efficient production.

Another key area is the development of one-pot domino reactions . These processes, where multiple bond-forming reactions occur sequentially in a single reaction vessel, offer significant advantages in terms of atom economy and reduced waste. A reported domino protocol for the synthesis of highly functionalized benzo[b]thiophene derivatives, involving a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–Tautomerization–Elimination sequence, showcases the potential of this approach. malayajournal.org Adapting such multi-component reactions for the specific synthesis of the 2-Methylthieno[2,3-b] rsc.orgbenzothiophene core is a compelling future research direction.

Furthermore, transition-metal catalyzed cross-coupling reactions, such as Stille coupling , are being explored for the synthesis of complex derivatives. mdpi.com Future work will likely focus on the use of more sustainable and earth-abundant metal catalysts, as well as direct C-H activation/arylation techniques, to further streamline the synthesis of functionalized 2-Methylthieno[2,3-b] rsc.orgbenzothiophene-based materials. mdpi.com

Advanced Functionalization Strategies for Tailored Properties

The properties of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene can be precisely tuned through the strategic introduction of various functional groups. This "molecular engineering" approach is critical for optimizing its performance in specific applications.

Future research will focus on several key functionalization strategies:

Modification of the π-conjugated core: Introducing different π-bridge spacers, such as vinyl or phenyl groups, between thieno[2,3-b] rsc.orgbenzothiophene units can significantly impact the electronic structure and charge transport properties of the resulting materials. rsc.org

Side-chain engineering: The nature and length of alkyl side-chains attached to the thieno[2,3-b] rsc.orgbenzothiophene backbone play a crucial role in determining the solid-state packing and, consequently, the charge carrier mobility of the material. rsc.orgcore.ac.uk Longer alkyl chains can promote a more ordered "zipper-like" packing, which enhances intermolecular orbital overlap and facilitates charge transport. core.ac.uk

Introduction of donor-acceptor moieties: Creating copolymers that incorporate both electron-donating (like the thieno[2,3-b] rsc.orgbenzothiophene unit) and electron-accepting units is a powerful strategy for tuning the band gap and energy levels of the material. mdpi.comrsc.org This is particularly important for applications in organic photovoltaics.

The following table summarizes the impact of different functionalization strategies on the properties of thieno[2,3-b] rsc.orgbenzothiophene-based materials, based on findings from theoretical and experimental studies.

Functionalization StrategyInvestigated MoietyImpact on PropertiesPotential Application
π-Bridge Spacers Vinyl, Phenyl, TetrafluorophenylAlters electronic structure and charge transport characteristics. rsc.orgOrganic Field-Effect Transistors (OFETs)
Side-Chain Engineering Alkyl chains of varying lengthsInfluences molecular ordering and charge mobility. rsc.orgcore.ac.ukHigh-performance OFETs
Donor-Acceptor Architecture Combination with electron-accepting unitsTunes HOMO/LUMO energy levels and optical band gap. mdpi.comrsc.orgOrganic Solar Cells (OSCs)

Integration into Hybrid Material Systems

The integration of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene into hybrid material systems is a rapidly growing area of research, aimed at combining its favorable electronic properties with those of other materials to create novel functionalities. A significant focus is on the development of donor-acceptor (D-A) copolymers for organic solar cells (OSCs). researchgate.netresearchgate.net

In these systems, the thieno[2,3-b] rsc.orgbenzothiophene derivative typically acts as the electron donor, while it is blended with an electron acceptor material, such as a fullerene derivative (e.g., PCBM) or a non-fullerene acceptor. nih.govresearchgate.net The efficiency of these devices is highly dependent on the morphology of the blend and the energy level alignment between the donor and acceptor materials. nih.gov

Future research in this area will likely explore:

Novel non-fullerene acceptors: The development of new non-fullerene acceptors specifically designed to be paired with thieno[2,3-b] rsc.orgbenzothiophene-based donors to optimize charge separation and minimize energy losses.

Ternary blend solar cells: The incorporation of a third component into the active layer to improve light absorption, energy transfer, or morphology.

Hybrid perovskite/organic solar cells: The use of thieno[2,3-b] rsc.orgbenzothiophene-based materials as hole-transport layers in perovskite solar cells, leveraging their high mobility and stability.

The design of copolymers incorporating thieno[2,3-b] rsc.orgbenzothiophene with other functional units, such as thiazole (B1198619) or isoindigo, is also a promising strategy for creating materials with tailored properties for high-performance solar cells. nih.govrsc.org

Development of Next-Generation Organic Electronic Components

The inherent properties of the 2-Methylthieno[2,3-b] rsc.orgbenzothiophene core, such as its planarity, stability, and high charge carrier mobility, make it an excellent candidate for a range of next-generation organic electronic components.

Organic Field-Effect Transistors (OFETs): A primary application of 2-Methylthieno[2,3-b] rsc.orgbenzothiophene and its derivatives is in the active layer of OFETs. acs.org Research has shown that materials based on the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) core, a close isomer, can exhibit very high hole mobilities. core.ac.ukresearchgate.net The solution-processability of many of these materials is a key advantage for the fabrication of low-cost, large-area, and flexible electronics. acs.orgrsc.org Future work will focus on further improving the mobility and stability of these OFETs, as well as developing n-type and ambipolar transistors based on this scaffold.

Organic Solar Cells (OSCs): As discussed previously, thieno[2,3-b] rsc.orgbenzothiophene-based copolymers are being extensively investigated for use in the active layer of OSCs. researchgate.netnih.gov The ability to tune the band gap and energy levels through copolymerization allows for the harvesting of a broader range of the solar spectrum. researchgate.net Research is ongoing to improve the power conversion efficiency (PCE) and operational lifetime of these devices.

The following table presents representative performance data for organic electronic devices utilizing derivatives of the thieno[2,3-b] rsc.orgbenzothiophene and related scaffolds.

Device TypeMaterialKey Performance Metric
OFET Benzo[b]thieno[2,3-d]thiophene derivativeHole mobility up to 0.057 cm²/Vs
OFET 2,7-Diphenyl rsc.orgbenzothieno[3,2-b]benzothiopheneHole mobility up to 2.0 cm²/Vs mdpi.com
OSC Thieno[3,2-b]thiophene-isoindigo polymer blendPower Conversion Efficiency (PCE) reported nih.gov
OSC Donor-acceptor copolymer with BNBP unitPCE of 5.79% (fullerene-based) rsc.org

Computational Design and Predictive Modeling for Material Discovery

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for accelerating the discovery and design of new materials based on the 2-Methylthieno[2,3-b] rsc.orgbenzothiophene core. rsc.org These in silico approaches allow researchers to predict the electronic and structural properties of novel compounds before they are synthesized, saving significant time and resources. nih.gov

Key areas of focus for computational modeling include:

Structure-property relationships: Establishing clear correlations between the molecular structure of a derivative and its resulting properties, such as its HOMO/LUMO energy levels, reorganization energy, and charge transport characteristics. rsc.org

Predicting charge mobility: Using theoretical models to calculate the charge carrier mobility of new materials, providing insights into how modifications to the molecular structure will impact device performance. rsc.org

Designing novel materials: Proposing new molecular architectures with optimized properties for specific applications, such as non-fullerene acceptors for OSCs with tailored absorption spectra and energy levels. nih.gov

A theoretical study on thieno[2,3-b]benzothiophene and its derivatives has shown that the introduction of different π-bridge spacers and substituents can effectively tune the electronic structure and charge transport properties. rsc.org For instance, some derivatives were predicted to have high hole mobilities, making them promising candidates for p-type semiconductors. rsc.org

The synergy between computational prediction and experimental validation is a powerful paradigm for the future of materials science. By using predictive modeling to guide synthetic efforts, researchers can more efficiently navigate the vast chemical space and identify the most promising candidates for next-generation organic electronic devices.

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